3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Description

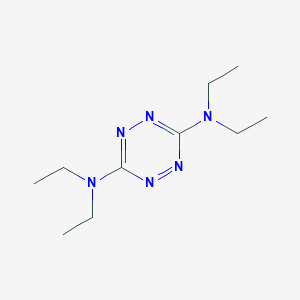

Structure

2D Structure

3D Structure

Properties

CAS No. |

19455-89-1 |

|---|---|

Molecular Formula |

C10H20N6 |

Molecular Weight |

224.31 g/mol |

IUPAC Name |

3-N,3-N,6-N,6-N-tetraethyl-1,2,4,5-tetrazine-3,6-diamine |

InChI |

InChI=1S/C10H20N6/c1-5-15(6-2)9-11-13-10(14-12-9)16(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

INCOQXSJCIGEBK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=NN=C(N=N1)N(CC)CC |

Canonical SMILES |

CCN(CC)C1=NN=C(N=N1)N(CC)CC |

Synonyms |

3,6-Bis(diethylamino)-1,2,4,5-tetrazine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a member of the s-tetrazine family of aromatic heterocyclic compounds. Due to the limited availability of specific data for this particular derivative, this guide also draws upon the well-established chemistry of the broader class of 3,6-disubstituted-1,2,4,5-tetrazines to infer and contextualize its expected properties and reactivity.

Core Chemical Properties

While specific experimental data for this compound is not widely available in the literature, its core chemical properties can be inferred from the general characteristics of 3,6-disubstituted-1,2,4,5-tetrazines. These compounds are typically colored solids, with the color arising from a weak n→π* transition in the visible region of the electromagnetic spectrum.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₈N₆ | Based on chemical structure |

| Molecular Weight | 222.29 g/mol | Calculated from the molecular formula |

| Appearance | Likely a colored (red to purple) crystalline solid | Characteristic of 1,2,4,5-tetrazines |

| Solubility | Expected to be soluble in common organic solvents | Based on the properties of other substituted tetrazines |

| Stability | May exhibit moderate stability; sensitive to strong acids and prolonged exposure to nucleophiles | Electron-donating groups can increase susceptibility to degradation |

Synthesis

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines is well-established, with the Pinner synthesis and its modifications being the most common routes. These methods generally involve the reaction of a nitrile with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized to the corresponding tetrazine.

General Experimental Protocol (Pinner Synthesis)

A plausible synthetic route to this compound would involve the use of diethylcyanamide as the nitrile precursor.

Step 1: Formation of the Amidrazone

Diethylcyanamide is reacted with hydrazine hydrate in an appropriate solvent (e.g., ethanol) to form the corresponding amidrazone.

Step 2: Dimerization to Dihydrotetrazine

The amidrazone undergoes a self-condensation reaction, often catalyzed by a weak acid, to form the 3,6-bis(diethylamino)-1,2-dihydro-1,2,4,5-tetrazine intermediate.

Step 3: Oxidation

The dihydrotetrazine is oxidized to the final product, this compound. Common oxidizing agents for this step include sodium nitrite in acidic media, or milder reagents for sensitive substrates.

Synthesis of this compound.

Reactivity and Applications in Drug Development

The reactivity of 1,2,4,5-tetrazines is dominated by their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. This "click" chemistry is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in complex biological environments.

The substituents at the 3 and 6 positions of the tetrazine ring play a crucial role in modulating its reactivity. Electron-withdrawing groups generally increase the rate of the iEDDA reaction, while electron-donating groups decrease it. The diethylamino groups in the target molecule are strongly electron-donating, and therefore, this compound is expected to be less reactive in iEDDA reactions compared to tetrazines bearing electron-withdrawing substituents.

Despite a potentially lower reaction rate, this compound could still be valuable in applications where a slower, more controlled reaction is desired. The increased electron density may also impart other useful properties, such as altered fluorescence or solubility.

Bioorthogonal Chemistry Workflow

The general workflow for using a tetrazine in a bioorthogonal labeling experiment involves the reaction of the tetrazine with a strained dienophile, such as a trans-cyclooctene (TCO) or a norbornene derivative, that has been incorporated into a biomolecule of interest.

An In-Depth Technical Guide to the Synthesis and Characterization of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a symmetrically substituted s-tetrazine derivative. This class of compounds is of significant interest in various fields, including bioorthogonal chemistry, materials science, and energetic materials, due to the unique electronic properties of the tetrazine core.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, most commonly 3,6-dichloro-1,2,4,5-tetrazine, with diethylamine. The electron-deficient nature of the tetrazine ring makes it highly susceptible to attack by nucleophiles, facilitating the displacement of leaving groups such as halides.

A plausible synthetic pathway is initiated with the preparation of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, a key intermediate. This intermediate can then be converted to 3,6-dichloro-1,2,4,5-tetrazine. Subsequent reaction with an excess of diethylamine yields the desired this compound. The synthesis of a related compound, 3-chloro-6-diethylamino-1,2,4,5-tetrazine, has been reported, suggesting the feasibility of this approach for the bis-substituted product.

Experimental Protocol: Synthesis of 3,6-dichloro-1,2,4,5-tetrazine (Precursor)

A common method for the synthesis of 3,6-dichloro-1,2,4,5-tetrazine involves the chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine.

-

Reaction: 3,6-dihydrazino-1,2,4,5-tetrazine is treated with a chlorinating agent, such as trichloroisocyanuric acid, in an appropriate solvent like acetonitrile.

-

Conditions: The reaction is typically carried out at reduced temperatures (e.g., 0-20°C) to control the exothermic nature of the reaction.

-

Work-up: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography.

Experimental Protocol: Synthesis of this compound

-

Reaction: To a solution of 3,6-dichloro-1,2,4,5-tetrazine in a suitable dry solvent (e.g., 1,4-dioxane or acetonitrile), an excess of diethylamine is added, along with a non-nucleophilic base such as triethylamine to scavenge the HCl byproduct.

-

Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Work-up: Upon completion, the solvent is removed in vacuo. The resulting residue can be purified by column chromatography to yield the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected characterization data.

| Analytical Technique | Expected Observations |

| ¹H NMR | A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups and a triplet corresponding to the methyl protons (-CH₃) of the ethyl groups. |

| ¹³C NMR | Resonances for the tetrazine ring carbons, and the methylene and methyl carbons of the diethylamino substituents. The carbon of the tetrazine ring is expected at approximately 167.42 ppm. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-N stretching and the tetrazine ring vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated theoretical values. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathway and a general workflow for the characterization of the target compound.

Caption: Synthesis pathway for this compound.

Caption: General workflow for the characterization of the synthesized compound.

The Inverse Electron Demand Diels-Alder (IEDDA) Click Chemistry of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 3,6-bis(diethylamino)-1,2,4,5-tetrazine in the realm of click chemistry. This electron-rich tetrazine derivative participates in inverse electron demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry, enabling the selective and rapid formation of covalent bonds in complex biological environments. This document outlines the core principles of its reactivity, provides detailed experimental protocols, and presents quantitative data to inform the design and execution of experiments in drug development and biomedical research.

Core Mechanism of Action: The Inverse Electron Demand Diels-Alder Reaction

The primary mechanism of action for this compound in click chemistry is the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. However, in the case of IEDDA, the electronic demand is reversed: the tetrazine acts as the electron-poor component, and a strained, electron-rich alkene or alkyne serves as the dienophile.

The reaction proceeds in a two-step process:

-

[4+2] Cycloaddition: The tetrazine and the dienophile undergo a concerted cycloaddition to form a highly unstable, bicyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and results in the formation of a stable dihydropyridazine product, which may further oxidize to a pyridazine.

The rate of the IEDDA reaction is critically influenced by the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups generally accelerate the reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). Conversely, electron-donating groups, such as the diethylamino groups in this compound, raise the LUMO energy, leading to a slower reaction rate compared to their electron-deficient counterparts.

Despite the slower kinetics, tetrazines with electron-donating groups offer advantages in terms of stability and can be beneficial in applications where extremely rapid reaction rates are not essential or where fine-tuning of the reaction kinetics is desired.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the IEDDA reaction are a critical parameter for designing quantitative experiments. While specific kinetic data for this compound is not extensively reported in the literature, we can infer its reactivity based on studies of tetrazines with other electron-donating substituents. These studies consistently show that electron-donating groups decrease the reaction rate.

For context, the table below presents a comparison of second-order rate constants for various 3,6-disubstituted-1,2,4,5-tetrazines with the strained dienophile, bicyclo[6.1.0]non-4-yne (BCN), in methanol. It is important to note that the reaction rate is also dependent on the dienophile and the solvent used.[1]

| 3,6-Substituent on 1,2,4,5-Tetrazine | Substituent Effect | Second-Order Rate Constant (k₂) with BCN in MeOH (M⁻¹s⁻¹) |

| Pyridin-2-yl | Electron-withdrawing | 118 |

| Phenyl | Neutral | 3.6 |

| 4-Methoxyphenyl | Electron-donating | 1.4 |

| 4-Hydroxyphenyl | Electron-donating | 0.58 |

| Diethylamino | Strongly Electron-donating | Estimated to be < 0.5 |

Table 1: Comparison of second-order rate constants for the reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with BCN in methanol. The value for the diethylamino-substituted tetrazine is an estimation based on the trend of decreasing reactivity with increasing electron-donating character of the substituents.

Experimental Protocols

Synthesis of this compound

General Two-Step Procedure for Synthesis of 3,6-Diamino-1,2,4,5-tetrazines:

-

Formation of the Dihydrotetrazine:

-

To a slurry of a suitable amino-guanidine salt (e.g., 1,3-diaminoguanidine monohydrochloride for the parent diamino tetrazine) in an alcohol solvent (e.g., 2-propanol), add the appropriate ketone or aldehyde with stirring.

-

Allow the reaction to proceed at ambient temperature for several hours.

-

The resulting dihydrotetrazine salt will precipitate and can be collected by filtration.

-

-

Oxidation to the Tetrazine:

-

Dissolve the collected dihydrotetrazine salt in water.

-

To the stirred solution, add an oxidizing agent such as sodium perborate tetrahydrate.

-

The solution will typically turn a deep red or purple color, and the tetrazine product will crystallize out.

-

The product can be collected by filtration, washed with cold water, and dried.

-

Note: This is a generalized protocol and would require optimization for the specific synthesis of the diethylamino derivative.

Kinetic Analysis of the IEDDA Reaction by UV-Vis Spectroscopy

The progress of the IEDDA reaction can be conveniently monitored by UV-Vis spectroscopy by following the disappearance of the characteristic absorbance of the tetrazine chromophore, which typically has a maximum between 510 and 550 nm.[4][5]

Protocol for Pseudo-First-Order Kinetic Measurements:

-

Prepare Stock Solutions:

-

Prepare a stock solution of this compound in the desired solvent (e.g., methanol, PBS buffer). A typical concentration is in the low millimolar range (e.g., 1-5 mM).

-

Prepare a stock solution of the dienophile (e.g., a trans-cyclooctene derivative) in the same solvent at a concentration that is at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.

-

-

Spectroscopic Measurement:

-

In a quartz cuvette, place a known volume of the tetrazine stock solution and dilute with the solvent to the desired final concentration (typically in the micromolar range, e.g., 50-100 µM).

-

Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorbance at the λmax of the tetrazine.

-

Initiate the reaction by adding a small volume of the concentrated dienophile stock solution to the cuvette and mix quickly.

-

Immediately begin recording the absorbance at the tetrazine's λmax over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the dienophile: k₂ = k_obs / [Dienophile].

-

General Protocol for Bioorthogonal Labeling

This protocol provides a general workflow for the labeling of a biomolecule functionalized with a dienophile using a tetrazine-containing probe.[4][6]

-

Preparation of Reactants:

-

Dissolve the dienophile-modified biomolecule (e.g., a protein with a TCO-lysine) in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the this compound labeling reagent in a compatible solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution.

-

-

Labeling Reaction:

-

To the solution of the dienophile-modified biomolecule, add the tetrazine stock solution to achieve the desired final concentration. A slight molar excess of the tetrazine reagent may be used to ensure complete labeling.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the rate constant of the specific tetrazine-dienophile pair.

-

-

Purification (Optional):

-

If necessary, remove the excess, unreacted tetrazine reagent using a suitable method such as size-exclusion chromatography (e.g., spin desalting column), dialysis, or precipitation.

-

-

Analysis:

-

Confirm the successful labeling of the biomolecule using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or fluorescence imaging (if a fluorescent tetrazine was used).

-

Visualizations of Signaling Pathways and Experimental Workflows

Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

Caption: General mechanism of the IEDDA reaction.

Experimental Workflow for Bioorthogonal Labeling

Caption: Experimental workflow for bioorthogonal labeling.

Logic Diagram of Substituent Effects on Reaction Rate

Caption: Substituent effects on IEDDA reaction rate.

References

- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diethylamino Groups in Tetrazine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of diethylamino groups in modulating the reactivity of tetrazines, a class of compounds pivotal to advancements in bioorthogonal chemistry, particularly in the realm of drug development and molecular imaging. While direct quantitative data for diethylamino-substituted tetrazines is limited in the reviewed literature, this guide extrapolates their function based on well-established principles of physical organic chemistry and comparative data from analogous substituted tetrazines.

The Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: The Heart of Tetrazine Chemistry

The utility of tetrazines in biological applications stems from their participation in the inverse electron-demand Diels-Alder (IEDDA) reaction. This cycloaddition involves an electron-deficient diene, the tetrazine, reacting with an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (TCO).[1][2] The reaction is exceptionally fast and proceeds with high selectivity within complex biological milieu, making it a cornerstone of "click chemistry".[3] The reaction mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases molecular nitrogen, forming a stable dihydropyridazine product.[1]

Electronic Effects of Substituents on Tetrazine Reactivity

The rate of the IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[4] Substituents on the tetrazine ring play a crucial role in modulating this energy gap and, consequently, the reaction kinetics.

-

Electron-Withdrawing Groups (EWGs): These groups, such as pyridyl or pyrimidyl, lower the LUMO energy of the tetrazine. This reduces the HOMO-LUMO energy gap with the dienophile, leading to a significant increase in the reaction rate.[5]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, like alkyl or alkoxy groups, raise the LUMO energy of the tetrazine. This increases the HOMO-LUMO energy gap, resulting in a decreased reaction rate.[6]

The Diethylamino Group: A Strong Electron-Donating Influencer

The diethylamino group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the tetrazine ring through resonance. Based on the principles of frontier molecular orbital theory, the presence of a diethylamino group on the tetrazine ring is expected to significantly decrease its reactivity in IEDDA reactions. This is a critical consideration for the design of bioorthogonal probes, where a balance between reactivity and stability is often desired. While highly reactive tetrazines are advantageous for rapid labeling, they can be less stable in aqueous biological environments.[5] Tetrazines with electron-donating substituents generally exhibit greater stability.[7]

Quantitative Analysis of Substituent Effects on Tetrazine Reactivity

To illustrate the impact of substituents on tetrazine reactivity, the following table summarizes the second-order rate constants (k₂) for the reaction of various substituted tetrazines with trans-cyclooctene (TCO), a commonly used dienophile.

| Tetrazine Substituent(s) | Substituent Type | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl) | Electron-Withdrawing | 2000 | [3] |

| 3-(pyrimidin-2-yl)-6-(pentan-1-amine) | Electron-Withdrawing | Not specified, but generally high | [8] |

| 3,6-diphenyl | Neutral | 3.6 (with BCN) | Not specified |

| 3,6-dimethyl | Electron-Donating | 0.54 (with axial TCO derivative) | [9] |

Note: The dienophile used in the diphenyltetrazine study was bicyclononyne (BCN), which has different reactivity compared to TCO. The data for dimethyl-tetrazine is with an axial TCO derivative. Direct comparison of absolute values should be made with caution; however, the relative trend of reactivity holds.

Experimental Protocols

General Synthesis of Substituted Tetrazines

Substituted tetrazines can be synthesized through various methods, with the Pinner synthesis being a classical route.[10] A general modern procedure often involves the following steps:

-

Reaction of Nitriles/Imidates with Hydrazine: The appropriate carbonitrile, imidate ester, or amidine is reacted with anhydrous hydrazine. This reaction is often stirred at room temperature or heated for a period ranging from 30 minutes to several hours.[8]

-

Oxidation: The resulting dihydrotetrazine intermediate is then oxidized to the corresponding tetrazine. A common oxidizing agent is sodium nitrite (NaNO₂) in an acidic aqueous solution (e.g., 2% HCl).[8]

-

Purification: The crude tetrazine is purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).[8]

Kinetic Measurements using Stopped-Flow Spectrophotometry

The rapid kinetics of tetrazine IEDDA reactions are typically measured using a stopped-flow spectrophotometer.[8]

-

Preparation of Solutions: Stock solutions of the tetrazine and the dienophile (e.g., TCO) are prepared in a suitable solvent like DMSO and then diluted into the reaction buffer (e.g., PBS pH 7.4) to the desired final concentrations.[8]

-

Instrument Setup: The solutions of the tetrazine and dienophile are loaded into separate syringes of the stopped-flow instrument and allowed to equilibrate to the desired temperature (e.g., 37°C).[8]

-

Mixing and Data Acquisition: The instrument rapidly mixes equal volumes of the two solutions, and the reaction is monitored by measuring the decrease in absorbance of the tetrazine at its characteristic wavelength (e.g., ~515-530 nm) over time.[8]

-

Data Analysis: The second-order rate constant (k₂) is calculated from the observed rate of absorbance decay under pseudo-first-order conditions (where the dienophile is in excess).[11]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General mechanism of the inverse electron-demand Diels-Alder (IEDDA) reaction.

Caption: Effect of substituents on the tetrazine LUMO and reaction rate.

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

Conclusion and Future Directions

The diethylamino group, as a strong electron-donating substituent, is predicted to decrease the rate of the inverse electron-demand Diels-Alder reaction of tetrazines while potentially increasing their stability. This trade-off between reactivity and stability is a key consideration in the design of tetrazine-based probes for various applications in drug development and chemical biology. While the principles of physical organic chemistry provide a strong foundation for understanding this role, further experimental studies are warranted to obtain direct quantitative kinetic data for diethylamino-substituted tetrazines. Such studies would provide a more precise understanding of their behavior and facilitate the rational design of novel bioorthogonal tools with tailored reactivity and stability profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ZNGLab - 7. Correlation of the chemical reactivity of some tetrazine derivatives with their reactivity towards ortho-positronium atoms and their LUMO energies [zng.elte.hu]

- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating Aqueous Environments: A Technical Guide to the Stability of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous stability of 3,6-bis(diethylamino)-1,2,4,5-tetrazine. While direct quantitative stability data for this specific compound is not extensively available in the reviewed literature, this guide extrapolates its stability profile based on established principles governing 3,6-disubstituted tetrazines. The content herein is intended to equip researchers with the foundational knowledge to effectively utilize this compound in aqueous media for applications ranging from bioconjugation to drug delivery.

Introduction to Tetrazine Stability in Aqueous Solutions

1,2,4,5-tetrazines are a class of aromatic heterocycles that have gained significant attention in bioorthogonal chemistry due to their rapid and specific reactivity with strained alkenes and alkynes. However, their application in biological systems is intrinsically linked to their stability in aqueous environments. The tetrazine ring is susceptible to degradation, particularly through hydrolysis, and its stability is heavily influenced by the nature of the substituents at the 3 and 6 positions.

A general principle governing the stability of 3,6-disubstituted tetrazines is the electronic effect of the substituents. A trade-off exists between the reactivity of the tetrazine in bioorthogonal reactions and its stability in aqueous media. Electron-withdrawing groups enhance the reactivity of the tetrazine towards dienophiles but concurrently decrease the stability of the tetrazine ring, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups tend to increase the stability of the tetrazine ring by increasing electron density, albeit at the cost of reduced reaction kinetics.

The this compound possesses two diethylamino groups, which are strong electron-donating substituents. Based on the established trends, this substitution pattern is expected to confer a high degree of stability to the tetrazine core in aqueous solutions compared to tetrazines bearing electron-withdrawing groups.

Quantitative Stability Data for Structurally Related Tetrazines

To provide a quantitative context for the expected stability of this compound, the following table summarizes stability data for various 3,6-disubstituted tetrazines from the literature. This data highlights the influence of different substituents on aqueous stability.

| Tetrazine Derivative | Substituents | Conditions | Stability Metric | Reference |

| 3,6-di(pyridin-2-yl)-s-tetrazine | Pyridyl (electron-withdrawing) | 1:9 DMSO/PBS (pH = 7.4) at 37 °C | ~60-85% degraded after 12 h | [1] |

| 3-phenyl-6-(pyrimidin-2-yl)-s-tetrazine | Phenyl, Pyrimidyl (electron-withdrawing) | 1:9 DMSO/PBS (pH = 7.4) at 37 °C | ~60-85% degraded after 12 h | [1] |

| 3,6-diphenyl-s-tetrazine | Phenyl (less electron-withdrawing) | 1:9 DMSO/PBS (pH = 7.4) at 37 °C | >75% remaining after 12 h | [1] |

| 3-(p-methoxyphenyl)-6-pyridyl-s-tetrazine | p-methoxyphenyl (electron-donating), Pyridyl | 1:9 DMSO/PBS (pH = 7.4) at 37 °C | >75% remaining after 12 h | [1] |

| H-Tz (monosubstituted) | Hydrogen | DMEM with 10% FBS at 37 °C | <13% remaining after 48 h | [2] |

| Me-Tz (methyl substituted) | Methyl (electron-donating) | DMEM with 10% FBS at 37 °C | >63% remaining after 48 h | [2] |

| Py-Tz (pyridyl substituted) | Pyridyl (electron-withdrawing) | DMEM with 10% FBS at 37 °C | <13% remaining after 48 h | [2] |

Note: This table is a compilation of data for analogous compounds to infer the stability of this compound.

Experimental Protocol for Aqueous Stability Assessment

A generalized experimental protocol for determining the aqueous stability of a tetrazine derivative like this compound is provided below. This protocol is based on common methodologies cited in the literature.

Objective: To determine the half-life and degradation kinetics of this compound in a buffered aqueous solution at a physiologically relevant temperature.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Constant temperature incubator or water bath (37 °C)

-

Volumetric flasks, pipettes, and cuvettes or HPLC vials

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Working Solution Preparation:

-

Equilibrate the PBS buffer to 37 °C.

-

Prepare the working solution by diluting the DMSO stock solution into the pre-warmed PBS to a final desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the stability.

-

-

Incubation:

-

Incubate the working solution in a sealed container at 37 °C in the dark to prevent any photochemical degradation.

-

-

Time-Point Analysis (UV-Vis Spectroscopy):

-

At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the reaction mixture.

-

Measure the absorbance of the tetrazine at its characteristic wavelength (typically in the visible region, around 520-540 nm for many tetrazines).

-

Use PBS with the same concentration of DMSO as a blank.

-

-

Time-Point Analysis (HPLC):

-

At designated time points, take an aliquot of the reaction mixture and quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or placing it on ice.

-

Analyze the sample by reverse-phase HPLC with a UV-Vis detector set to the absorbance maximum of the tetrazine.

-

Quantify the peak area corresponding to the intact tetrazine.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (or peak area) versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line represents the first-order rate constant (k).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the aqueous stability of tetrazines.

Structure-Stability Relationship

Caption: Influence of substituents on tetrazine stability and reactivity.

Conclusion

While specific quantitative stability data for this compound remains to be published, the well-established principles of tetrazine chemistry strongly suggest that it is a highly stable derivative in aqueous solutions. The electron-donating nature of the diethylamino groups is predicted to shield the tetrazine core from hydrolytic degradation, making it a promising candidate for bioorthogonal applications that require long incubation times or in vivo studies where stability is paramount. Researchers are encouraged to perform stability studies under their specific experimental conditions using the outlined protocol to ensure the successful application of this valuable chemical tool.

References

The Influence of Electron-Donating Substituents on the 1,2,4,5-Tetrazine Core: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The 1,2,4,5-tetrazine core is a unique heterocyclic motif that has garnered significant attention in the fields of bioorthogonal chemistry, drug delivery, and materials science. Its electron-deficient nature allows for exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes, making it an invaluable tool for molecular labeling and conjugation. The reactivity and stability of the tetrazine core can be finely tuned by the introduction of substituents at the 3 and 6 positions. This technical guide provides an in-depth analysis of the effects of electron-donating groups on the physicochemical properties and reactivity of the 1,2,4,5-tetrazine core, offering a valuable resource for researchers, scientists, and drug development professionals.

The Trade-Off: Reactivity vs. Stability

A fundamental principle governing the utility of 1,2,4,5-tetrazines in biological applications is the inverse relationship between their reactivity in IEDDA reactions and their stability in aqueous media. Generally, electron-withdrawing substituents enhance the reactivity of the tetrazine by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the cycloaddition with electron-rich dienophiles.[1][2] However, this increased electrophilicity also renders the tetrazine ring more susceptible to degradation, particularly in the nucleophilic environment of biological systems.[2]

Conversely, the introduction of electron-donating groups (EDGs) tends to increase the stability of the tetrazine core.[1][3] By increasing the electron density of the ring, EDGs make it less prone to nucleophilic attack. This enhanced stability is often crucial for in vivo applications where the tetrazine-modified molecule needs to circulate for extended periods before reacting with its target. However, this increased stability comes at the cost of reduced reactivity in IEDDA reactions.[1][3] The electron-donating nature of these substituents raises the LUMO energy of the tetrazine, slowing down the cycloaddition kinetics.

Quantitative Analysis of Electron-Donating Effects

The following tables summarize key quantitative data on the impact of electron-donating substituents on the reactivity, stability, and redox potential of the 1,2,4,5-tetrazine core.

Table 1: Second-Order Rate Constants (k) for the IEDDA Reaction of Substituted 1,2,4,5-Tetrazines with Dienophiles.

| Tetrazine Substituent(s) | Dienophile | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| 3-methyl, 6-(4-(aminomethyl)phenyl) | TCO | 4,100 ± 200 | Karver et al., 2011 |

| 3-methyl, 6-(pentyl-5-amine) | TCO | 2,100 ± 100 | Karver et al., 2011 |

| 3-methyl, 6-(4-carboxyphenyl) | TCO | 2,000 ± 100 | Karver et al., 2011 |

| 3-H, 6-(4-(aminomethyl)phenyl) | TCO | 25,000 ± 1,000 | Karver et al., 2011 |

| 3-H, 6-(4-carboxyphenyl) | TCO | 30,000 ± 2,000 | Karver et al., 2011 |

| 3-methyl, 6-(4-(aminomethyl)phenyl) | Norbornene | 0.22 ± 0.01 | Karver et al., 2011 |

| 3-methyl, 6-(pentyl-5-amine) | Norbornene | 0.11 ± 0.01 | Karver et al., 2011 |

| 3-methyl, 6-(4-carboxyphenyl) | Norbornene | 0.14 ± 0.01 | Karver et al., 2011 |

| 3-H, 6-(4-(aminomethyl)phenyl) | Norbornene | 1.3 ± 0.1 | Karver et al., 2011 |

| 3-H, 6-(4-carboxyphenyl) | Norbornene | 2.1 ± 0.1 | Karver et al., 2011 |

TCO: trans-cyclooctene

Table 2: Stability of Substituted 1,2,4,5-Tetrazines in Biological Media.

| Tetrazine Substituent(s) | Medium | Time (h) | % Remaining | Reference |

| 3-methyl, 6-(pentyl-5-amine) | FBS | 10 | > 96 | Karver et al., 2011 |

| 3-H, 6-(pentyl-5-amine) | FBS | 10 | ~ 80 | Karver et al., 2011 |

| 3-pyridinyl, 6-(pentyl-5-amine) | FBS | 10 | ~ 50 | Karver et al., 2011 |

| 3-pyrimidinyl, 6-(4-(aminomethyl)phenyl)) | FBS | 10 | < 20 | Karver et al., 2011 |

FBS: Fetal Bovine Serum

Table 3: Redox Potentials of Substituted 3,6-diphenyl-1,2,4,5-tetrazines.

| Substituent on Phenyl Ring | E₁/₂ (V vs. Li/Li⁺) | Reference |

| 4-methoxy (electron-donating) | 2.67 | Wu et al., 2021 |

| 4-tert-butyl (electron-donating) | 2.73 | Wu et al., 2021 |

| H (unsubstituted) | 2.83 | Wu et al., 2021 |

| 4-fluoro (electron-withdrawing) | 2.94 | Wu et al., 2021 |

| 4-trifluoromethyl (electron-withdrawing) | 3.12 | Wu et al., 2021 |

Experimental Protocols

General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines (Pinner Synthesis)

A common and versatile method for the synthesis of both symmetrical and unsymmetrical 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction.[4] This typically involves the condensation of nitriles or imidates with hydrazine to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine.

Materials:

-

Nitrile or imidate ester precursors (2 mmol)

-

Amidine or a second nitrile (for unsymmetrical tetrazines) (10 mmol)

-

Anhydrous hydrazine (2 mL)

-

Sodium nitrite (NaNO₂) (10 mmol)

-

2% Aqueous HCl

-

Nitrogen gas

-

Appropriate solvents for reaction and purification (e.g., DMSO, water, acetonitrile)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine the nitrile/imidate ester (2 mmol) and the amidine/second nitrile (10 mmol).

-

Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This step should be performed in a well-ventilated fume hood as ammonia gas may be evolved.

-

Stir the reaction mixture at room temperature or with gentle heating for 30 minutes to 2 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, add a solution of sodium nitrite (10 mmol) in water to the reaction mixture.

-

Slowly add 2% aqueous HCl dropwise until the pH of the solution reaches approximately 3. This will induce the oxidation of the dihydrotetrazine to the desired tetrazine, often accompanied by a color change to pink or red.

-

The crude tetrazine is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography or preparative HPLC to yield the pure 3,6-disubstituted-1,2,4,5-tetrazine.

Synthesis of 3-methyl-6-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine

This protocol is adapted from Karver et al. (2011).

-

4-(aminomethyl)benzonitrile (2 mmol) and acetamidine hydrochloride (10 mmol) are mixed under a nitrogen atmosphere.

-

Anhydrous hydrazine (2 mL) is added slowly with stirring.

-

The reaction is heated to 80 °C for 30 minutes.

-

The reaction mixture is cooled, and a solution of sodium nitrite (10 mmol) in water is added, followed by the dropwise addition of 2% aqueous HCl to pH 3.

-

The product is purified by HPLC to yield the title compound as a red/purple solid.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dienophile Reactivity Spectrum of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4,5-Tetrazine Dienophile Reactivity

1,2,4,5-tetrazines are a class of aromatic heterocycles that have gained significant attention, particularly in the field of bioorthogonal chemistry, due to their participation in inverse electron demand Diels-Alder (iEDDA) reactions.[1] This type of cycloaddition is exceptionally fast and selective, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. The reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile, such as a strained alkene or alkyne.[2] The general mechanism proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible.[3]

The reactivity of the tetrazine ring is highly tunable through the modification of substituents at the 3 and 6 positions.[4] The electronic properties of these substituents play a crucial role in modulating the rate of the iEDDA reaction.[5]

The Role of Substituents in Tetrazine Reactivity

The rate of the iEDDA reaction is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile.[6] Substituents on the tetrazine ring that can lower its LUMO energy will accelerate the reaction.

-

Electron-Withdrawing Groups (EWGs): Substituents such as pyridyl, pyrimidinyl, or carboxyl groups are electron-withdrawing and significantly increase the reactivity of the tetrazine towards dienophiles.[5][7] This is due to the lowering of the tetrazine's LUMO energy, which leads to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate.[6]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as amino and alkylamino groups (including diethylamino), raise the LUMO energy of the tetrazine.[8] This increase in LUMO energy leads to a larger HOMO-LUMO gap with the dienophile, resulting in a decreased reaction rate compared to tetrazines bearing electron-withdrawing substituents.[9]

Based on these principles, 3,6-bis(diethylamino)-1,2,4,5-tetrazine is expected to be at the lower end of the reactivity spectrum for iEDDA reactions due to the strong electron-donating nature of the two diethylamino groups. However, it may still undergo cycloaddition with highly reactive dienophiles, such as strained trans-cyclooctenes, albeit at a slower rate than its electron-deficient counterparts.

The following diagram illustrates the general mechanism of the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines.

Caption: General mechanism of the inverse electron demand Diels-Alder reaction.

Quantitative Reactivity Data of Representative Tetrazines

To provide context for the expected reactivity of this compound, the following table summarizes the second-order rate constants (k₂) for the iEDDA reaction of various 3,6-disubstituted-1,2,4,5-tetrazines with trans-cyclooctene (TCO), a commonly used strained alkene.

| 3,6-Substituents | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| Di-(2-pyridyl) | trans-cyclooctene | 9:1 MeOH/H₂O | 2000 | [10] |

| Diphenyl | trans-cyclooctene | MeOH | 19.1 | [10] |

| Bis(4-fluorophenyl) | Bicyclononyne (BCN) | MeOH | 2.7 | [8] |

| 3-methyl-6-phenyl | Bicyclononyne (BCN) | MeOH | 3.6 | [8] |

| Electron-donating subst. (unspecified) | Bicyclononyne (BCN) | MeOH | 0.58 - 2.3 | [8] |

Data for this compound is not available and is inferred to be at the lower end of the reactivity scale based on the electronic effects of the substituents.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the reviewed literature, the Pinner synthesis is a classical and adaptable method for preparing 3,6-disubstituted-1,2,4,5-tetrazines from nitriles and hydrazine.[11][12] The following is a generalized protocol that can be adapted for the synthesis of amino-substituted tetrazines.

General Protocol for the Synthesis of 3,6-Diamino-1,2,4,5-tetrazines (Adaptable for Diethylamino Derivative)

This protocol is based on the synthesis of 3,6-diamino-1,2,4,5-tetrazine and may serve as a starting point for the synthesis of the diethylamino analog by substituting the appropriate starting materials.[13]

Step 1: Synthesis of the Dihydrotetrazine Intermediate

-

To a solution of 1,3-diaminoguanidine monohydrochloride in an alcohol solvent (e.g., propanol), add 2,4-pentanedione.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by the precipitation of the dihydrotetrazine hydrochloride salt.

-

After completion, cool the mixture and collect the precipitate by filtration.

-

Wash the solid with a suitable solvent (e.g., ether) and dry under vacuum to yield 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride.

Step 2: Oxidation to the 1,2,4,5-Tetrazine

-

Dissolve the 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in water.

-

To the stirred solution, add an oxidizing agent such as sodium perborate tetrahydrate.

-

The solution will typically change color (e.g., to dark red), and the tetrazine product will precipitate.

-

Continue stirring at ambient temperature for a couple of hours, then cool the mixture in an ice bath.

-

Collect the crystalline product by filtration, wash with cold water, and dry to obtain 3,6-diamino-1,2,4,5-tetrazine.

The following diagram outlines a typical workflow for the Pinner synthesis of 1,2,4,5-tetrazines.

Caption: General workflow for the Pinner synthesis of 1,2,4,5-tetrazines.

Conclusion

This compound is predicted to be a less reactive diene in inverse electron demand Diels-Alder reactions compared to its counterparts bearing electron-withdrawing substituents. This is attributed to the electron-donating nature of the diethylamino groups, which raises the LUMO energy of the tetrazine ring. While this may limit its application in reactions requiring extremely fast kinetics, it could be advantageous in scenarios where a more controlled and slower reaction rate is desired. Researchers aiming to utilize this compound should consider employing highly reactive dienophiles, such as strained trans-cyclooctenes, and may need to adjust reaction conditions (e.g., increased temperature or longer reaction times) to achieve desired conversions. The synthesis of this compound can likely be achieved through adaptation of established methods for preparing amino-substituted tetrazines, such as the Pinner synthesis. Further experimental studies are warranted to precisely quantify the dienophile reactivity spectrum of this specific tetrazine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]

- 4. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrazine Linkers as Plug‐and‐Play Tags for General Metal‐Organic Framework Functionalization and C60 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 10. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencemadness.org [sciencemadness.org]

Theoretical Insights into the Cycloaddition Reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the cycloaddition reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine, a key molecule in the rapidly advancing field of bioorthogonal chemistry. Understanding the kinetics and mechanisms of these reactions is paramount for their application in areas such as targeted drug delivery, in vivo imaging, and the development of novel therapeutic agents. This document provides a comprehensive overview of the computational methodologies used to study these reactions, presents illustrative quantitative data, and offers detailed protocols for theoretical investigations.

Core Concepts: Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The cycloaddition of 1,2,4,5-tetrazines, including this compound, predominantly proceeds via an inverse electron demand Diels-Alder (IEDDA) mechanism.[1][2][3][4] In this type of [4+2] cycloaddition, the electron-poor tetrazine acts as the diene, reacting with an electron-rich dienophile, such as a strained alkene or alkyne. This is in contrast to a normal Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile. The reaction is characterized by its rapid kinetics and high specificity, making it ideal for bioorthogonal applications where reactions must proceed efficiently in a complex biological milieu without interfering with native biochemical processes.[1][4]

The general mechanism involves a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule like dinitrogen (N₂), to yield the final product.[1]

The Influence of Diethylamino Substituents

The presence of electron-donating diethylamino groups at the 3 and 6 positions of the tetrazine ring has a significant impact on its reactivity. Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. In an IEDDA reaction, the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. While raising the LUMO energy of the tetrazine might seem counterintuitive for a reaction driven by a low-energy LUMO, the overall effect on the activation energy is complex and also influenced by distortion and interaction energies within the transition state.[5] Generally, electron-donating substituents on the tetrazine ring are known to increase the activation barrier of the IEDDA reaction, leading to slower reaction rates compared to tetrazines bearing electron-withdrawing groups.[6][7]

Quantitative Theoretical Data

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in quantifying the energetic landscape of these cycloaddition reactions. The data presented below is illustrative and representative of the trends observed for amino-substituted tetrazines. Actual values would be obtained through specific computational studies on the this compound system with a chosen dienophile.

Table 1: Calculated Activation and Reaction Energies for the IEDDA Reaction of this compound with a Model Dienophile (trans-Cyclooctene)

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 15 - 25 | The free energy barrier that must be overcome for the reaction to proceed. Higher values indicate slower reaction rates. |

| Reaction Enthalpy (ΔH) | -30 to -40 | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. |

| Reaction Free Energy (ΔG) | -35 to -45 | The net change in Gibbs free energy, indicating the spontaneity of the reaction. A negative value indicates a spontaneous process. |

Table 2: Key Geometric Parameters of the Transition State

| Parameter | Value (Å) | Description |

| C3-C(dienophile) bond length | 2.0 - 2.2 | The length of the forming bond between a carbon atom of the tetrazine and a carbon atom of the dienophile in the transition state. |

| C6-C(dienophile) bond length | 2.0 - 2.2 | The length of the second forming bond in the transition state. |

| N1-N2 bond length | 1.3 - 1.4 | The length of the nitrogen-nitrogen bond in the tetrazine ring that is breaking during the subsequent retro-Diels-Alder step. |

Experimental and Computational Protocols

The following section outlines a detailed protocol for the theoretical investigation of the cycloaddition reaction of this compound using computational chemistry methods.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data.

-

Software: Quantum chemistry software packages such as Gaussian, TURBOMOLE, or similar programs are typically employed.[8]

-

Model Chemistry:

-

Functional: The M06-2X density functional is often a good choice for studying cycloaddition reactions as it accounts for dispersion effects.[9] Other suitable functionals include ωB97X-D and B3LYP.[10]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p), is recommended for accurate energy and geometry calculations.[8]

-

-

Solvation Model: To simulate reactions in a biological environment, a continuum solvation model, such as the SMD (Solvation Model based on Density) model with water as the solvent, should be included in the calculations.[10]

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Optimize the geometries of the reactants (this compound and the chosen dienophile) and the final product.

-

Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., they have no imaginary frequencies).

-

-

Transition State Search:

-

Locate the transition state structure for the [4+2] cycloaddition reaction. This is typically the most computationally intensive step and may require an initial guess for the transition state geometry. Techniques like the Berny optimization algorithm are commonly used.

-

Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the transition state structure. This will confirm that the located transition state connects the reactants and the initial bicyclic intermediate.

-

-

Energy Calculations:

-

Calculate the single-point energies of all optimized structures (reactants, transition state, and products) using the chosen model chemistry and solvation model.

-

From these energies, calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants).

-

-

Analysis:

-

Analyze the geometric parameters of the transition state to understand the degree of bond formation and breaking.

-

Employ the distortion/interaction model to decompose the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants.[5] This provides valuable insights into the factors controlling the reaction rate.

-

Visualizing Reaction Pathways and Molecular Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in theoretical chemistry.

Caption: The energetic pathway of the IEDDA reaction.

Caption: A typical workflow for computational analysis.

Caption: Frontier Molecular Orbital (FMO) interaction in IEDDA.

Conclusion

The theoretical study of the cycloaddition reactions of this compound provides invaluable insights for researchers in drug development and chemical biology. By leveraging computational chemistry, it is possible to predict reaction kinetics, understand reaction mechanisms, and rationally design novel tetrazine-based probes and therapeutic agents with tailored reactivity. The protocols and concepts outlined in this guide serve as a foundational resource for initiating and interpreting such theoretical investigations, ultimately accelerating the translation of these powerful bioorthogonal reactions from the computer to the laboratory and beyond.

References

- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.cn]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 7. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Closer Look at Inverse Electron Demand Diels–Alder and Nucleophilic Addition Reactions on s-Tetrazines Using Enhanced Sampling Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Amino-Substituted Tetrazines: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, with 1,2,4,5-tetrazines emerging as exceptionally reactive and selective tools. Among these, amino-substituted tetrazines have garnered significant attention due to their unique balance of electronic properties that influence their stability and reactivity in biological systems. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of novel amino-substituted tetrazines, offering researchers a comprehensive resource for leveraging these powerful molecules in their work.

The Reactivity-Stability Paradox in Tetrazine Design

A central challenge in the development of tetrazines for in-vivo applications is the "reactivity-stability paradox".[1] Generally, structural modifications that increase the reactivity of a tetrazine towards its dienophile partner in the inverse-electron-demand Diels-Alder (iEDDA) reaction also render it more susceptible to degradation by endogenous nucleophiles.[2] Amino substituents, being electron-donating, play a crucial role in modulating this balance. They can enhance the stability of the tetrazine ring, a critical feature for applications in the complex milieu of living cells.[3][4] However, this increased stability often comes at the cost of reduced reaction kinetics.[3] The ongoing discovery of novel amino-substituted tetrazines is therefore a quest for an optimal equilibrium between these two opposing characteristics.[1]

Synthetic Methodologies for Amino-Substituted Tetrazines

The synthesis of asymmetrically substituted tetrazines, including those bearing amino groups, has historically been a synthetic challenge, often resulting in mixtures of products that are difficult to separate.[5] However, recent advancements have led to more efficient and versatile synthetic routes.

Lewis Acid-Catalyzed One-Pot Synthesis

A significant breakthrough has been the development of Lewis acid-catalyzed one-pot synthesis methods. Divalent nickel and zinc salts have been shown to efficiently catalyze the formation of 1,2,4,5-tetrazines from nitriles and hydrazine.[6][7] This approach allows for the generation of unsymmetrical tetrazines, including those with amino functionalities, in moderate to good yields by carefully controlling the stoichiometry of the starting nitriles.[6]

Solid-Phase Synthesis

To overcome the purification challenges associated with solution-phase synthesis, solid-phase synthesis (SPS) has emerged as a powerful alternative.[5] This methodology allows for the efficient construction of mono- or disubstituted tetrazines on a resin support. The key advantages of SPS include the elimination of symmetrical side-product formation and the need for only a single purification step after cleavage from the resin, providing high yields of the desired product.[5]

Synthesis of Tetrazine-Containing Amino Acids

A particularly impactful application of amino-substituted tetrazines is their incorporation into amino acids for the site-specific labeling of proteins.[3][8][9][10] A common strategy involves the synthesis of a tetrazine derivative that is then coupled to an amino acid scaffold, such as phenylalanine or tyrosine.[11][12][13] For instance, (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid can be synthesized from 4-cyano-L-phenylalanine, formamidine acetate, and hydrazine in the presence of sulfur, followed by oxidation.[11][12]

Quantitative Data on Amino-Substituted Tetrazines

The following tables summarize key quantitative data for a selection of amino-substituted tetrazines, providing a comparative overview of their properties.

| Compound | Synthesis Yield | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Reference(s) |

| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine (1) | Not specified | trans-cyclooctene (s-TCO) | > 1000 | Stable in cell culturing conditions | [3] |

| Tet-v2.0 (a tetrazine-containing amino acid) | Not specified | sTCO | 87,000 ± 1440 | Improved stability over previous versions | [8][10] |

| (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid (2) | 64.9% | norbornene | Not specified | Stable in biological media and acidic solutions | [11][12] |

| (S)-2-amino-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid | Not specified | Not specified | Not specified | Good balance of stability and reactivity | [4] |

| 1,3-azole-4-yl monosubstituted tetrazine | Not specified | trans-cyclooctene | > 10⁴ | 71% remaining after 24h in cell culture medium | [1] |

| Compound Class | Application | IC₅₀ Values | Reference(s) |

| 1,2,3,4-Tetrazine Derivatives | Anti-leukemia agents | Compound 3a: 15.98 µM (Nalm-6), 19.12 µM (K562), 23.15 µM (Jurkat), 25.80 µM (Molt-4) | [14] |

Experimental Protocols

General Procedure for the Synthesis of (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid[11][12]

-

Reaction Setup: To a solution of 4-cyano-L-phenylalanine (1 equivalent) in a suitable solvent, add formamidine acetate (4 equivalents) and elemental sulfur (1 equivalent).

-

Addition of Hydrazine: Slowly add anhydrous hydrazine (40 equivalents) to the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is highly exothermic.

-

Reaction Progression: Stir the reaction mixture at room temperature for 22 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Oxidation: Cool the reaction mixture to 0°C and add acetic acid. Subsequently, add a solution of sodium nitrite (5 equivalents) in water dropwise over 30 minutes to oxidize the dihydrotetrazine intermediate to the desired tetrazine.

-

Purification: The crude product is purified by washing with ethanol and filtration to yield the pure tetrazine-containing amino acid as a purple powder.

Protocol for Determining Tetrazine Reaction Kinetics with trans-Cyclooctene (TCO)[15][16]

-

Stock Solution Preparation: Prepare stock solutions of the tetrazine compound and TCO in a suitable solvent (e.g., DMSO).

-

Reaction Buffer: Dilute the stock solutions in the desired reaction buffer (e.g., PBS pH 7.4) to the final desired concentrations. Ensure the final DMSO concentration is low (e.g., 1%).

-

Spectrophotometric Measurement: Use a stopped-flow spectrophotometer to monitor the reaction. Equilibrate the solutions of the tetrazine and TCO to the desired temperature (e.g., 37°C) in separate chambers.

-

Initiation of Reaction: Rapidly mix the two solutions in a 1:1 volume ratio.

-

Data Acquisition: Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 515-530 nm) at regular time intervals until the reaction is complete.

-

Calculation of Rate Constant: The second-order rate constant (k₂) is determined by fitting the absorbance decay data to a pseudo-first-order kinetic model, assuming the concentration of one reactant (typically TCO) is in large excess.

Visualizing Workflows and Pathways

The following diagrams illustrate key experimental workflows and conceptual relationships in the synthesis and application of amino-substituted tetrazines.

Caption: A generalized workflow for the synthesis and subsequent bioorthogonal application of amino-substituted tetrazines.

Caption: A decision-making diagram for selecting an appropriate synthetic methodology for amino-substituted tetrazines based on experimental requirements.

Conclusion and Future Directions

Amino-substituted tetrazines represent a versatile and powerful class of molecules for bioorthogonal chemistry. Continuous innovation in synthetic methodologies is making these compounds more accessible to the broader scientific community. Future research will likely focus on the development of novel amino-substituted tetrazines with even faster reaction kinetics and enhanced stability, further expanding their utility in live-cell imaging, drug delivery, and diagnostics. The ability to fine-tune the electronic properties of the tetrazine core through amino substitution will undoubtedly lead to the creation of next-generation bioorthogonal tools with unprecedented capabilities.

References

- 1. Computation-Guided Discovery of Diazole Monosubstituted Tetrazines as Optimal Bioorthogonal Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]

- 8. Technology -Genetic incorporation of tetrazine amino acids and use in bioorthogonal ligations [oregonstate.technologypublisher.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel 1,2,3,4-tetrazines as new anti-leukemia cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Conjugation of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the electron-rich 3,6-Bis(diethylamino)-1,2,4,5-tetrazine to proteins. This class of tetrazines offers high stability, making them suitable for applications requiring long incubation times or harsh conditions. The protocols outlined below are based on the principles of inverse-electron-demand Diels-Alder cycloaddition (IEDDA) chemistry, a cornerstone of bioorthogonal reactions.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, typically a trans-cyclooctene (TCO), is a powerful tool for bioconjugation.[1][2] This bioorthogonal reaction is characterized by its high specificity and rapid kinetics, proceeding efficiently under physiological conditions without the need for a catalyst.[3] The reactivity of the tetrazine is governed by the electronic properties of its substituents. Electron-withdrawing groups increase the reaction rate, while electron-donating groups, such as the diethylamino groups in this compound, decrease the reaction rate but significantly enhance the stability of the tetrazine molecule.[1][4]

The enhanced stability of this compound makes it an attractive reagent for multi-step labeling procedures or for applications where the bioconjugate is exposed to complex biological media for extended periods.

Reaction Principle

The conjugation is a two-step process. First, the protein of interest is functionalized with a TCO group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of a TCO derivative. Subsequently, the TCO-modified protein is reacted with this compound, leading to the formation of a stable covalent bond.

Caption: General workflow for protein conjugation.

Quantitative Data Summary

Due to the limited availability of specific kinetic and stability data for this compound, the following tables provide estimated values based on data for other electron-rich tetrazines. These values should be used as a guideline, and it is recommended to perform optimization experiments for specific applications.

Table 1: Estimated Reaction Kinetics of this compound with TCO

| Reaction Parameter | Estimated Value | Notes |

| Second-order rate constant (k₂) | 0.1 - 10 M⁻¹s⁻¹ | The reaction is expected to be slower than with electron-deficient tetrazines. Rate can be influenced by the specific TCO derivative used. |

| Recommended Reaction Time | 2 - 24 hours | Longer incubation times are generally required to achieve high conjugation efficiency. |

| Optimal pH | 6.5 - 7.5 | The reaction is tolerant of a range of pH values, but neutral to slightly basic conditions are often optimal. |

| Temperature | 4 - 37 °C | The reaction can be performed at room temperature or 37°C. Lower temperatures may require longer incubation times. |

Table 2: Estimated Stability of this compound

| Condition | Estimated Half-life (t₁/₂) | Notes |

| Aqueous Buffer (pH 7.4, 37°C) | > 48 hours | Expected to be significantly more stable than tetrazines with electron-withdrawing groups. |

| Cell Culture Medium (+10% FBS) | > 24 hours | High stability is anticipated, making it suitable for in vitro and in vivo applications. |

| Presence of Thiols (e.g., GSH) | High | Generally stable in the presence of biological nucleophiles. |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound (with a suitable linker for conjugation, e.g., NHS ester)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amine-free buffer (e.g., HEPES or borate buffer), pH 8.0-8.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis tubing

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Protocol 1: Protein Modification with TCO

-

Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

TCO-NHS Ester Solution: Immediately before use, prepare a stock solution of the TCO-NHS ester in anhydrous DMF or DMSO at a concentration of 10-20 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or by dialysis against PBS, pH 7.4.

-

Quantification: Determine the concentration of the TCO-modified protein using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Conjugation of TCO-Modified Protein with this compound

-

Tetrazine Solution: Prepare a stock solution of the this compound derivative in anhydrous DMF or DMSO. The concentration will depend on the specific derivative used.

-

Reaction: Add a 1.5- to 5-fold molar excess of the tetrazine solution to the TCO-modified protein solution.

-

Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by SDS-PAGE, as the conjugate will have a higher molecular weight than the starting protein.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule with a TCO group to react with any excess tetrazine.

-

Purification: Purify the protein-tetrazine conjugate from excess tetrazine using a desalting column or dialysis.

-

Characterization: Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520-540 nm).

Caption: Experimental workflow for protein conjugation.

Application: Pre-targeted Cell Imaging

A significant application for stable tetrazine-protein conjugates is in pre-targeted cell imaging. In this strategy, a TCO-modified antibody is first administered to target a specific cell surface antigen. After allowing for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation, a fluorescently labeled, stable tetrazine is administered. The tetrazine then rapidly reacts with the TCO-modified antibody at the target site, providing a high-contrast image. The high stability of this compound is advantageous in this context, as it can circulate in the bloodstream for an extended period without degradation, allowing for efficient targeting.

Caption: Pre-targeted cell imaging workflow.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low conjugation efficiency | Insufficient incubation time | Increase incubation time for the tetrazine ligation step. |